

# cryo-EM structure of WB4-24 GLP-1R complex

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WB4-24    |           |
| Cat. No.:            | B10856288 | Get Quote |

An In-depth Technical Guide on the Cryo-EM Structure of the WB4-24 GLP-1R Complex

This guide provides a comprehensive technical overview of the cryo-electron microscopy (cryo-EM) structure of the human glucagon-like peptide-1 receptor (GLP-1R) in complex with the non-peptidic, small-molecule agonist **WB4-24** and the stimulatory G protein (Gs). This structural information is pivotal for understanding peptidomimetic agonism and advancing the structure-based design of novel therapeutics for type 2 diabetes and obesity.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the **WB4-24**-GLP-1R complex, including its pharmacological activity and the cryo-EM structural determination parameters.

Table 1: Pharmacological Properties of WB4-24 at the Human GLP-1R



| Parameter                           | Value           | Cell Line                   | Assay Type                                     |
|-------------------------------------|-----------------|-----------------------------|------------------------------------------------|
| EC <sub>50</sub> (cAMP<br>Response) | 23 ± 1.13 nM[1] | HEK293                      | Gs-mediated cAMP accumulation                  |
| IC50 (Binding Affinity)             | ~300 nM[2]      | HEK293                      | Competitive displacement of exendin(9–39)-FITC |
| IC50 (Binding Affinity)             | 560.0 nM[2]     | Primary Microglial<br>Cells | Competitive displacement of exendin(9–39)-FITC |
| IC50 (Binding Affinity)             | 260.0 nM[2]     | PC12 Cells                  | Competitive displacement of exendin(9–39)-FITC |

Table 2: Cryo-EM Data Collection and Structure Refinement

| Parameter           | Value                                       |  |
|---------------------|---------------------------------------------|--|
| PDB ID              | 7X8S[3]                                     |  |
| EMDB ID             | EMD-33058[4]                                |  |
| Resolution          | 3.09 Å[3]                                   |  |
| Microscope          | Titan Krios G3i[5]                          |  |
| Detector            | Gatan K3 Direct Electron Detector[5]        |  |
| Experimental Method | Single-particle cryo-electron microscopy[6] |  |

# **Structural Insights and Ligand Binding**

The cryo-EM structure reveals how the small molecule **WB4-24** engages and activates the GLP-1R. Unlike endogenous peptide agonists, **WB4-24** binds deep within the transmembrane domain (TMD) of the receptor.[1][7]

Key Structural Features:

#### Foundational & Exploratory





- Complex Composition: The resolved structure consists of the human GLP-1R, the agonist
   WB4-24, a heterotrimeric Gs protein (Gαs, Gβ, Gy), and a stabilizing nanobody (Nb35).[4]
- Binding Pocket: **WB4-24** settles into a pocket formed by the extracellular domain (ECD), extracellular loop 2 (ECL2), and transmembrane helices (TM) 1, 2, 3, and 7.[1][3]
- Peptidomimetic Interaction: One arm of the WB4-24 molecule inserts deeply into the
  orthosteric binding pocket, partially overlapping with the binding site of the N-terminal
  residues of the native GLP-1 peptide.[1][3] The other arms of the molecule extend into the
  clefts between TM1-TM7, TM1-TM2, and TM2-TM3.[1]
- Receptor Activation: The binding of **WB4-24**, along with G protein coupling, induces significant conformational changes from the inactive state. This includes an outward movement of the intracellular portion of TM6, a hallmark of class B GPCR activation, which creates a cavity to accommodate the Gαs subunit.[1][8]





Click to download full resolution via product page

Logical relationship of components in the cryo-EM structure.



## **GLP-1R Signaling Pathways**

The GLP-1R is a class B G protein-coupled receptor (GPCR).[9][10] Its primary signaling cascade is initiated through coupling to the Gs protein, though other pathways have been suggested.

- Canonical Gs Pathway: Upon agonist binding, GLP-1R activates Gs, which in turn stimulates adenylyl cyclase (AC).[11] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][11] This cascade is central to GLP-1's metabolic effects, including glucose-dependent insulin secretion.[10]
- Alternative Pathways: Some studies suggest GLP-1R may also couple to other G proteins, such as Gq/11 (leading to intracellular calcium mobilization) or Gi (inhibiting adenylyl cyclase), although Gs coupling is the predominant and most well-established pathway.[11]
   [12] Furthermore, β-arrestin-mediated signaling can lead to the activation of other pathways, such as the ERK1/2 cascade.[12]



Click to download full resolution via product page

Canonical GLP-1R Gs-cAMP signaling pathway.

## **Experimental Protocols**

The determination of the **WB4-24**-GLP-1R-Gs complex structure involved several key experimental procedures.

#### **Protein Expression and Complex Formation**



- Receptor Expression: The human GLP-1R was expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system. This is a common method for producing high quantities of functional GPCRs.[6]
- Gs Protein Purification: The heterotrimeric Gs protein was expressed in E. coli and purified separately.
- Complex Assembly: The agonist-receptor-G protein complex was assembled in situ. Cell membranes containing the expressed GLP-1R were incubated with purified Gs protein, the agonist WB4-24, and the stabilizing nanobody Nb35.[5][6] To improve the solubility of WB4-24 and facilitate binding, a surfactant such as poloxamer 188 (P188) was used.[1]
- Solubilization and Purification: The entire complex was then solubilized from the membrane using a mild detergent (e.g., MNG or DDM).[6] The solubilized complex was purified using affinity chromatography followed by size-exclusion chromatography to ensure a homogenous sample.[6]

#### **Cryo-EM Sample Preparation and Data Acquisition**

- Grid Preparation: A small volume (typically 3 μL) of the purified complex solution was applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[5]
- Vitrification: The grid was blotted to create a thin film of the sample and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the complex.[5]
- Data Collection: Data were collected on a high-end transmission electron microscope, such as a Titan Krios, operating at 300 kV and equipped with a direct electron detector.[5]
   Thousands of movies of the frozen, hydrated particles were recorded.

## **cAMP Accumulation Assay**

- Cell Culture: HEK293 cells stably expressing the human GLP-1R were cultured under standard conditions.
- Agonist Stimulation: Cells were incubated with varying concentrations of the agonist (WB4-24) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

## Foundational & Exploratory





- cAMP Measurement: After incubation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
- Data Analysis: The resulting data were fitted to a dose-response curve to determine the potency (EC<sub>50</sub>) of the agonist.[1]





Click to download full resolution via product page

Experimental workflow for cryo-EM structure determination.



# **Conclusion and Implications**

The cryo-EM structure of the **WB4-24**-bound GLP-1R provides a high-resolution snapshot of how a non-peptidic agonist activates this crucial metabolic receptor. The findings reveal a distinct binding mode compared to peptide agonists, offering a structural framework for the rational design and optimization of small-molecule therapeutics.[1][13] This deeper understanding of peptidomimetic agonism at the GLP-1R can accelerate the development of orally bioavailable drugs for the treatment of type 2 diabetes and obesity, potentially overcoming the limitations of current injectable peptide-based therapies.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptide GLP-1 receptor agonist WB4-24 blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7x8s Cryo-EM structure of the WB4-24-bound hGLP-1R-Gs complex Summary Protein Data Bank Japan [pdbj.org]
- 4. EMDB-33058: Cryo-EM structure of the WB4-24-bound hGLP-1R-Gs complex Yorodumi [pdbj.org]
- 5. Cryo-electron microscopy structure of the glucagon receptor with a dual-agonist peptide PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the activated GLP-1 receptor in complex with G protein PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-Like Peptide-1 and Its Class B G Protein—Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide-1 receptor Wikipedia [en.wikipedia.org]



- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 13. Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists Boc5 and WB4-24 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cryo-EM structure of WB4-24 GLP-1R complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856288#cryo-em-structure-of-wb4-24-glp-1r-complex]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com